molecular formula C25H24N4O B10940441 N,1-dibenzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1011369-27-9

N,1-dibenzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10940441
CAS No.: 1011369-27-9
M. Wt: 396.5 g/mol
InChI Key: ATWSEFUNSZILMX-UHFFFAOYSA-N
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Description

N,1-Dibenzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. Key structural attributes include:

  • A cyclopropyl group at the 6-position, which may influence conformational rigidity and metabolic stability.
  • A methyl group at the 3-position, contributing to steric effects and electronic modulation.
  • A carboxamide moiety at the 4-position, enabling hydrogen bonding and solubility modulation.

Properties

CAS No.

1011369-27-9

Molecular Formula

C25H24N4O

Molecular Weight

396.5 g/mol

IUPAC Name

N,1-dibenzyl-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H24N4O/c1-17-23-21(25(30)26-15-18-8-4-2-5-9-18)14-22(20-12-13-20)27-24(23)29(28-17)16-19-10-6-3-7-11-19/h2-11,14,20H,12-13,15-16H2,1H3,(H,26,30)

InChI Key

ATWSEFUNSZILMX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NCC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,1-DIBENZYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . This method allows for the formation of a combinatorial library of tetra- and persubstituted derivatives. Additionally, structural modifications can be achieved through reductive desulfurization, hydrolysis of esters, and Suzuki coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~4~,1-DIBENZYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the pyrazolo[3,4-b]pyridine core, which exhibit diverse biological activities .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analogs, derived from the provided evidence, highlight critical structural and functional differences:

Table 1: Key Structural and Molecular Comparisons

Compound Name / CAS Number Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound Pyrazolo[3,4-b]pyridine N1-dibenzyl, 6-cyclopropyl, 3-methyl, 4-carboxamide Not specified Not specified High lipophilicity, hydrogen bonding
1006329-03-8 Pyrazolo[3,4-b]pyridine 6-cyclopropyl, 3-methyl, N-(1-(2-methylbenzyl)-1H-pyrazol-4-yl), 1-phenyl Not specified Not specified 2-methylbenzyl group, phenyl substitution
1005573-28-3 Pyrazolo[3,4-b]pyridine 3-cyclopropyl, 6-(1,3-dimethylpyrazol-4-yl), 1-phenyl, 4-trifluoromethyl Not specified Not specified Trifluoromethyl group, dimethylpyrazole
C17H14N4O6 Pyrazolo[3,4-b]pyridine Nitro, carboxylate, benzothiazine-derived substituents C17H14N4O6 370.32 Polar substituents, nitro group
C16H17N3OS2 Pyrazolo[3,4-b]pyridine Benzothiazin-2-ylsulfanyl, cyano-cyclopropylethyl C16H17N3OS2 331.46 Sulfur-containing moieties, cyano group

Substituent-Driven Functional Differences

(a) N1-Substitution
  • The dibenzyl groups in the target compound contrast with the phenyl (1006329-03-8) or ethyl-pyrazole (1005573-28-3) substituents in analogs.
(b) 6-Position Modifications
  • The cyclopropyl group in the target and 1006329-03-8 may confer metabolic stability by resisting oxidative degradation. In contrast, analogs like 1005573-28-3 replace cyclopropyl with a 1,3-dimethylpyrazole , introducing a heteroaromatic system that could alter electron distribution .
(c) 4-Position Functionalization
  • The target’s carboxamide contrasts with the trifluoromethyl group in 1005573-28-3. While carboxamide supports hydrogen bonding, trifluoromethyl enhances electronegativity and may improve membrane permeability .

Molecular Weight and Solubility

  • The target compound’s molecular weight is likely higher than C16H17N3OS2 (331.46 g/mol) due to its dibenzyl groups. However, the carboxamide may improve aqueous solubility relative to sulfur-containing analogs like C16H17N3OS2 .
  • Polar groups in C17H14N4O6 (e.g., nitro, carboxylate) suggest higher solubility but reduced bioavailability compared to the target compound .

Biological Activity

N,1-dibenzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include pyrazole and pyridine rings, making it a candidate for therapeutic applications, particularly in oncology and neurology.

  • Molecular Formula : C25H24N4O
  • Molecular Weight : 374.4 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors involved in various disease pathways. This interaction is crucial for influencing cellular processes that are often dysregulated in diseases such as cancer and neurodegenerative disorders.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of pyrazolo[3,4-b]pyridine can inhibit the proliferation of cancer cell lines. For instance, one study identified a derivative with an IC50 value of 0.304 μM against the Km-12 cell line, indicating potent anticancer properties .
  • Neurological Effects :
    • Similar compounds have been investigated for their potential in treating neurological disorders. The modulation of neurotransmitter systems and neuroprotective effects are areas of active research .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for various enzymes involved in metabolic pathways, contributing to its therapeutic potential in metabolic disorders .

Comparative Analysis of Similar Compounds

The following table summarizes key features of compounds structurally related to this compound:

Compound NameStructureNotable Features
1H-Pyrazolo[3,4-b]pyridineStructureA simpler structure without additional substituents
6-Cyclopropylpyrazolo[3,4-b]pyridineStructureRetains cyclopropyl but lacks dibenzyl substitution
Pyrazolo[5,1-c]-1,2,4-triazineStructureDifferent heterocyclic framework but similar reactivity

The presence of both dibenzyl and cyclopropyl moieties in this compound enhances its pharmacological profile compared to simpler derivatives.

Case Studies

Several studies have focused on the biological evaluation of pyrazolo derivatives:

  • Study on TRK Inhibition :
    • A recent study synthesized various pyrazolo derivatives and evaluated their activity against tropomyosin receptor kinases (TRKs), which are implicated in cancer proliferation. One compound demonstrated significant inhibitory activity with an IC50 value of 56 nM .
  • Antimycobacterial Activity :
    • Another investigation assessed the antimycobacterial properties of related compounds. Certain derivatives showed promising results with low MIC values against Mycobacterium tuberculosis .

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